2,4,6-三甲基苯三氟甲基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

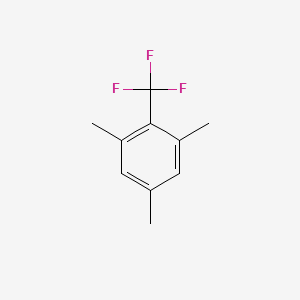

2,4,6-Trimethylbenzotrifluoride is a chemical compound with the molecular formula C10H11F3 . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .

Synthesis Analysis

The synthesis of 2,4,6-Trimethylbenzotrifluoride involves several steps. One method involves the use of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . Another method involves the reaction of benzotrichloride with hydrogen fluoride in a gaseous phase .Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethylbenzotrifluoride can be analyzed using various techniques such as X-ray diffraction and computational methodologies . These techniques can provide insights into the spatial attributes of the molecule and its geometric optimization facets .Chemical Reactions Analysis

2,4,6-Trimethylbenzotrifluoride can participate in various chemical reactions. For instance, it can be used as an intermediate in organic syntheses . The exact nature of these reactions can vary depending on the specific conditions and reactants used.Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Trimethylbenzotrifluoride can be determined using various techniques. For instance, its density, refractive index, and other properties can be measured . These properties can influence how the compound behaves in different chemical reactions.科学研究应用

合成Baeckeol和Homobaeckeol:Schiemenz和Schmidt(1976)的研究表明,使用与2,4,6-Trimethylbenzotrifluoride相关的化合物2,4,6-Trimethoxytoluene,在硼杂环化合物的合成中发挥作用,特别是Baeckeol和Homobaeckeol (Schiemenz & Schmidt, 1976)。

催化氢脱氟:Reade,Mahon和Whittlesey(2009)探讨了使用钌N-杂环卡宾配合物对芳香氟碳化合物进行催化氢脱氟的研究。他们强调了2,4,6-Trimethylbenzotrifluoride衍生物在这些反应中的作用,表明它们在催化活性中的重要性 (Reade, Mahon, & Whittlesey, 2009)。

异氰基和叶立德基配合物的合成和晶体结构:Tamm,Lügger和Hahn(1996)研究了硼的异氰基和叶立德基配合物,涉及2,4,6-Trimethylbenzotrifluoride衍生物。他们的工作为这些化合物的结构方面提供了见解 (Tamm, Lügger, & Hahn, 1996)。

光催化剂应用:Liu,Hsu,Fu和Tsai(2016)研究了从2,4,6-Trimethylbenzotrifluoride衍生的2,4,6-Trimethylbenzoquinone在磁性纳米催化剂的绿色化学中的应用。他们的研究强调了该化合物在环境污染解决方案和化学合成效率中的作用 (Liu,Hsu,Fu,& Tsai,2016)。

稀土元素配合物:Brzyska(2000)对稀土元素2,4,6-trimethylbenzoates进行了研究。这些配合物为材料科学中各种应用的热分解和水溶性提供了见解,这对于各种应用是相关的 (Brzyska, 2000)。

金属-有机框架:Fan,Zhu,Okamura,Sun,Tang和Ueyama(2003)探索了使用2,4,6-trimethylbenzene衍生物合成新型金属-有机框架。他们的发现有助于理解MOFs的结构特性和潜在应用 (Fan et al., 2003)。

电化学还原研究:Gorodetsky,Ramnial,Branda和Clyburne(2004)展示了使用2,4,6-Trimethylbenzotrifluoride衍生物将咪唑阳离子电化学还原为产生亲核卡宾的过程。他们的研究揭示了合成卡宾的新方法 (Gorodetsky, Ramnial, Branda, & Clyburne, 2004)。

安全和危害

未来方向

The future directions for research on 2,4,6-Trimethylbenzotrifluoride could involve further exploration of its synthesis methods, its reactivity in different chemical reactions, and its potential applications in various fields . Additionally, more research could be done to better understand its safety profile and how to mitigate any potential hazards associated with its use.

属性

IUPAC Name |

1,3,5-trimethyl-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3/c1-6-4-7(2)9(8(3)5-6)10(11,12)13/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEYYSZYUVCKJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2484978.png)

![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B2484979.png)

![4-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2484981.png)

![2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B2484985.png)

![8-(3,4-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484996.png)